7-Chloro-1,2,3,4-tetrahydroquinoline chemical properties
7-Chloro-1,2,3,4-tetrahydroquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 7-Chloro-1,2,3,4-tetrahydroquinoline
Authored by: A Senior Application Scientist
Abstract
7-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a derivative of the tetrahydroquinoline scaffold, a privileged structure in drug discovery, it serves as a versatile building block for a wide array of biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, including molecular structure, spectroscopic data, reactivity, and synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in the laboratory.
Core Molecular and Physical Properties
7-Chloro-1,2,3,4-tetrahydroquinoline is a bicyclic aromatic amine where a benzene ring is fused to a saturated piperidine ring, with a chlorine atom substituted at position 7 of the aromatic ring. This substitution pattern critically influences the molecule's electronic properties, reactivity, and pharmacological potential.
Key Identifiers and Physicochemical Data
The fundamental properties of 7-Chloro-1,2,3,4-tetrahydroquinoline are summarized in the table below. These identifiers are crucial for unambiguous documentation and database retrieval.
| Property | Value | Source |
| IUPAC Name | 7-chloro-1,2,3,4-tetrahydroquinoline | [1] |
| CAS Number | 90562-35-9 | [1] |
| Molecular Formula | C₉H₁₀ClN | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Canonical SMILES | C1CC2=C(C=C(C=C2)Cl)NC1 | [1] |
| InChI | InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | [1] |
| InChIKey | WVEIRFXVLXAKLS-UHFFFAOYSA-N | [1] |
| Appearance | White to pale yellow solid/liquid | [2] |
| Melting Point | 20 °C (for parent tetrahydroquinoline) | [2] |
| Boiling Point | 251 °C (for parent tetrahydroquinoline) | [2] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Note: Specific melting and boiling points for the 7-chloro derivative may vary and should be determined empirically. Data for the parent compound are provided for reference.
Structural Elucidation via Spectroscopy
Spectroscopic analysis is fundamental to verifying the identity and purity of 7-Chloro-1,2,3,4-tetrahydroquinoline. The expected spectral features are detailed below, providing a baseline for laboratory characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides distinct signals for the aliphatic and aromatic regions.
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Aromatic Protons (approx. 6.5-7.2 ppm): Three protons on the benzene ring will appear as a complex set of multiplets. The proton at C8 (ortho to the nitrogen) will likely be the most deshielded, while the protons at C5 and C6 will show splitting patterns consistent with their positions relative to the chlorine atom.
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N-H Proton (variable, approx. 3.5-4.5 ppm): A broad singlet corresponding to the secondary amine proton. Its chemical shift is highly dependent on solvent and concentration.
-
Aliphatic Protons (approx. 1.9-3.4 ppm): The three sets of methylene protons (at C2, C3, and C4) will appear as multiplets. The protons at C2 (adjacent to the nitrogen) are typically the most deshielded, appearing as a triplet. The protons at C4 (benzylic position) will also be a triplet, while the C3 protons will appear as a multiplet (quintet or sextet).
-
-
¹³C NMR: The carbon spectrum will show nine distinct signals.
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Aromatic Carbons (approx. 115-145 ppm): Six signals corresponding to the benzene ring carbons. The carbon bearing the chlorine (C7) and the carbons ipso to the fused ring (C4a, C8a) will have characteristic shifts.
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Aliphatic Carbons (approx. 22-42 ppm): Three signals for the methylene carbons at C2, C3, and C4. The carbon adjacent to the nitrogen (C2) will be the most deshielded of the three.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 167. A characteristic isotopic peak (M+2) at m/z 169 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[3]
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Key Fragmentation Pathways: The fragmentation of tetrahydroquinolines is well-documented.[4] Common fragmentation involves the loss of a hydrogen atom (M-1), a methyl group (M-15), or cleavage of the aliphatic ring.[4] A significant fragment often corresponds to the loss of an ethylene molecule (M-28) via a retro-Diels-Alder reaction, leading to a stable aromatic fragment.[4]
Caption: Key fragmentation pathways for 7-Chloro-1,2,3,4-tetrahydroquinoline in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
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N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
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C=C Aromatic Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.
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C-Cl Stretch: A peak in the 600-800 cm⁻¹ region, though it can be difficult to assign definitively.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 7-Chloro-1,2,3,4-tetrahydroquinoline is essential for its use as a synthetic intermediate.
Representative Synthesis: Reduction of 7-Chloroquinoline
A common and efficient method for preparing 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation or transfer hydrogenation of the corresponding quinoline.[5] A notable protocol involves the iron-catalyzed transfer hydrogenation using a Hantzsch ester.
Protocol: Iron-Catalyzed Transfer Hydrogenation
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Reaction Setup: In a Schlenk tube, combine 7-chloroquinoline (1.0 eq), Hantzsch ester (2.5 eq), and iron(II) triflate (Fe(OTf)₂, 0.01 eq).
-
Solvent Addition: Add a suitable solvent, such as chloroform (CHCl₃), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a moderate temperature (e.g., 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure 7-Chloro-1,2,3,4-tetrahydroquinoline.
This protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.
Caption: Workflow for the synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline.
Chemical Reactivity
The molecule possesses several reactive sites, making it a versatile synthetic intermediate.
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Secondary Amine (N1): The lone pair on the nitrogen atom makes it nucleophilic and basic. It readily undergoes:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides.
-
Buchwald-Hartwig Amination: Can act as the amine component in palladium-catalyzed cross-coupling reactions.
-
-
Aromatic Ring (C5, C6, C8): The ring is moderately activated by the amino group and deactivated by the chloro group. It can undergo electrophilic aromatic substitution, with the directing effects of both substituents influencing the regioselectivity. Ruthenium-catalyzed C-H activation at the C8 position is a modern approach to functionalization.[6]
-
Benzylic Position (C4): The C4 position can be a site for oxidation or other transformations under specific conditions.
Caption: Key reactivity sites on the 7-Chloro-1,2,3,4-tetrahydroquinoline scaffold.
Applications in Research and Development
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals.[7]
-
Pharmaceutical Intermediates: 7-Chloro-1,2,3,4-tetrahydroquinoline is a key intermediate for compounds targeting a range of diseases. Its derivatives have shown promise as anti-cancer, anti-inflammatory, anti-HIV, and anti-Alzheimer's agents.[7] The chloro-substituent provides a handle for further synthetic modification, often through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
-
Building Block in Organic Synthesis: Beyond its pharmaceutical applications, it serves as a valuable building block for creating complex molecular architectures and functional materials.[8]
Safety and Handling
As with any laboratory chemical, proper handling of 7-Chloro-1,2,3,4-tetrahydroquinoline is paramount. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).
-
Hazard Identification: While specific data for the 7-chloro derivative is limited, the parent compound, 1,2,3,4-tetrahydroquinoline, is classified with the following hazards:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
7-Chloro-1,2,3,4-tetrahydroquinoline is a compound of high strategic value for chemical research. Its well-defined molecular structure, predictable spectroscopic signatures, and versatile reactivity make it an indispensable tool for synthetic chemists. Its role as a privileged scaffold in medicinal chemistry ensures its continued relevance in the pursuit of novel therapeutics. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its successful and safe application in innovative research and development projects.
References
-
Journal of the American Chemical Society. Catalytic Enantioselective Intramolecular Redox Reactions: Ring-Fused Tetrahydroquinolines. Available at: [Link]
-
ResearchGate. Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Available at: [Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Available at: [Link]
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Available at: [Link]
-
J&K Scientific. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 82771-60-6. Available at: [Link]
-
PMC - NIH. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Available at: [Link]
-
Canadian Science Publishing. Mass spectra of tetrahydroquinolines. (1968). Available at: [Link]
-
PMC - NIH. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Available at: [Link]
-
Wikipedia. Tetrahydroquinoline. Available at: [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
-
PubChem. 7-Chloro-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available at: [Link]
-
ResearchGate. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Interpretation of mass spectra. Available at: [Link]
- Google Patents. US5126456A - 7-chloroquinaldine synthesis.
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]
-
PubMed. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. Available at: [Link]
-
NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. Available at: [Link]
-
NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available at: [Link]
-
NIST WebBook. Quinoline, 1,2,3,4-tetrahydro- (IR Spectrum). Available at: [Link]
Sources
- 1. 7-Chloro-1,2,3,4-tetrahydroquinoline | C9H10ClN | CID 13047366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. whitman.edu [whitman.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. jk-sci.com [jk-sci.com]
